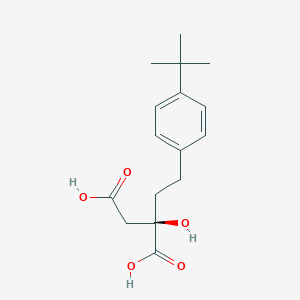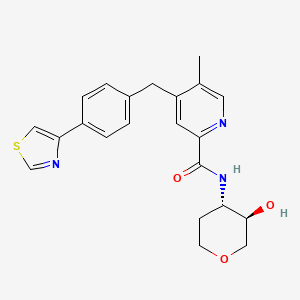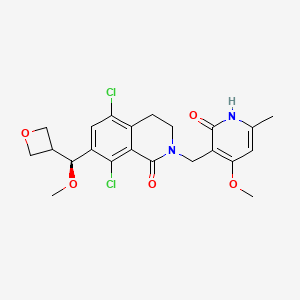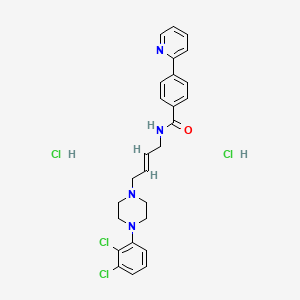
PG 01037 Dihydrochlorid
Übersicht
Beschreibung
PG 01037 dihydrochloride is a selective dopamine D3 receptor antagonist. It is known for its high selectivity, being 133-fold more selective for dopamine D3 receptors over dopamine D2 receptors . This compound has shown potential in attenuating abnormal involuntary movements associated with L-DOPA in rat models of Parkinson’s disease .
Wissenschaftliche Forschungsanwendungen
PG 01037 Dihydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Sonde verwendet, um die Selektivität und Bindungsaffinität von Dopamin-D3-Rezeptoren zu untersuchen.
Biologie: Die Verbindung wird in der Forschung verwendet, um die Rolle von Dopamin-D3-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente verwendet, die auf Dopaminrezeptoren abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an Dopamin-D3-Rezeptoren bindet und die Wirkung von Dopamin blockiert. Diese antagonistische Wirkung trägt zur Reduktion von abnormalen unwillkürlichen Bewegungen und zur Abschwächung medikamenteninduzierter Verhaltensweisen bei . Die beteiligten molekularen Zielstrukturen sind in erster Linie die Dopamin-D3-Rezeptoren, und die betroffenen Signalwege umfassen diejenigen, die mit der Dopamin-Signalübertragung zusammenhängen.
Biochemische Analyse
Biochemical Properties
PG 01037 dihydrochloride plays a significant role in biochemical reactions by selectively antagonizing dopamine D3 receptors. It exhibits a Ki value of 0.7 nM, indicating its high potency . The compound interacts primarily with dopamine D3 receptors, but it also shows selectivity over D2 and D4 receptors, with Ki values of 93.3 nM and 375 nM, respectively . These interactions inhibit the binding of dopamine to its receptors, thereby modulating dopaminergic signaling pathways.
Cellular Effects
PG 01037 dihydrochloride influences various cellular processes by modulating dopamine signaling. In neuronal cells, it attenuates abnormal involuntary movements associated with L-DOPA treatment in Parkinson’s disease models . The compound also inhibits methamphetamine-induced behaviors, highlighting its potential in substance abuse therapy . Additionally, PG 01037 dihydrochloride affects cell signaling pathways, gene expression, and cellular metabolism by blocking dopamine D3 receptors.
Molecular Mechanism
At the molecular level, PG 01037 dihydrochloride exerts its effects by binding to dopamine D3 receptors and preventing dopamine from activating these receptors . This antagonistic action leads to the inhibition of downstream signaling pathways, which are involved in various neurological processes. The compound’s high selectivity for D3 receptors over D2 and D4 receptors further enhances its therapeutic potential . By blocking dopamine binding, PG 01037 dihydrochloride modulates neurotransmitter release and neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PG 01037 dihydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and maintains its potency during experimental use . Long-term studies in vitro and in vivo have shown that PG 01037 dihydrochloride can sustain its inhibitory effects on dopamine D3 receptors, leading to prolonged modulation of dopaminergic signaling . Degradation and potential loss of activity over extended periods should be considered in experimental designs.
Dosage Effects in Animal Models
The effects of PG 01037 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively attenuates abnormal involuntary movements and methamphetamine-induced behaviors without causing significant adverse effects . At higher doses, potential toxic effects and adverse reactions may occur, necessitating careful dosage optimization in preclinical studies . Threshold effects and dose-response relationships should be thoroughly investigated to determine the optimal therapeutic window.
Metabolic Pathways
PG 01037 dihydrochloride is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine synthesis, release, and degradation . By inhibiting dopamine D3 receptors, the compound affects metabolic flux and alters the levels of dopamine and its metabolites. These changes in metabolic pathways contribute to the compound’s therapeutic effects in neurological disorders.
Transport and Distribution
Within cells and tissues, PG 01037 dihydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its affinity for dopamine D3 receptors, leading to its accumulation in dopaminergic neurons and related tissues . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
PG 01037 dihydrochloride exhibits specific subcellular localization, primarily targeting dopamine D3 receptors on the cell membrane . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The subcellular distribution of PG 01037 dihydrochloride influences its activity and function, contributing to its selective antagonistic effects on dopamine D3 receptors.
Vorbereitungsmethoden
The synthesis of PG 01037 dihydrochloride involves the following steps:
Formation of the core structure: The core structure is synthesized by reacting 4-(2,3-dichlorophenyl)-1-piperazine with 4-(2-pyridyl)benzaldehyde under specific conditions to form an intermediate.
Addition of functional groups: The intermediate is then reacted with 4-(2-pyridyl)benzamide to introduce the functional groups necessary for the compound’s activity.
Purification: The final product is purified to achieve a purity of ≥98%.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
PG 01037 Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, wodurch die Aktivität der Verbindung möglicherweise verändert wird.
Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten einzuführen, die die Eigenschaften der Verbindung verbessern oder verändern können.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wirkmechanismus
PG 01037 dihydrochloride exerts its effects by selectively binding to dopamine D3 receptors, blocking the action of dopamine. This antagonistic action helps in reducing abnormal involuntary movements and attenuating drug-induced behaviors . The molecular targets involved are primarily the dopamine D3 receptors, and the pathways affected include those related to dopamine signaling.
Vergleich Mit ähnlichen Verbindungen
PG 01037 Dihydrochlorid ist aufgrund seiner hohen Selektivität für Dopamin-D3-Rezeptoren einzigartig. Zu den ähnlichen Verbindungen gehören:
N-{4-[4-(2,3-Dichlorphenyl)piperazin-1-yl]butyl}arylcarboxamide: Diese Verbindungen zielen ebenfalls auf Dopamin-D3-Rezeptoren ab, können aber unterschiedliche Selektivitätsprofile aufweisen.
Andere Dopamin-Rezeptor-Antagonisten: Verbindungen wie Racloprid und Haloperidol zielen auf Dopamin-Rezeptoren ab, sind aber weniger selektiv für Dopamin-D3-Rezeptoren als this compound.
Eigenschaften
IUPAC Name |
N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-13H,14-19H2,(H,30,33);2*1H/b4-3+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACFFMAXBWGOKQ-CZEFNJPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/CNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675599-62-9 | |
| Record name | PG-01037 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675599629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PG-01037 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV7454V7DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)
![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)
![[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B610003.png)
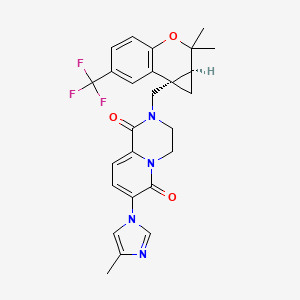
![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)
![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)
